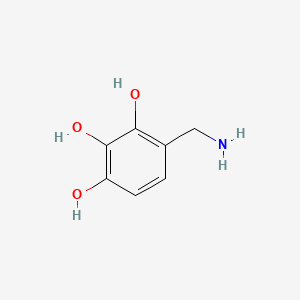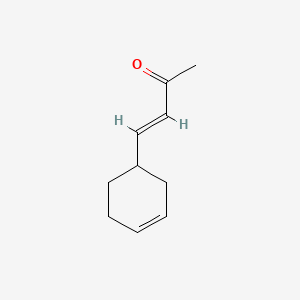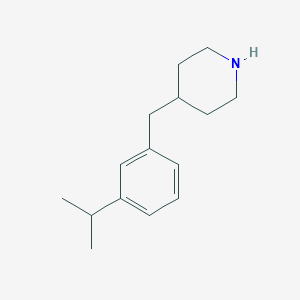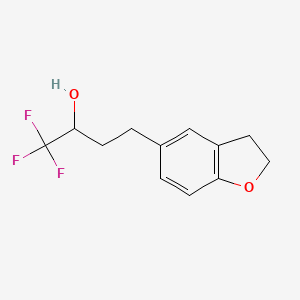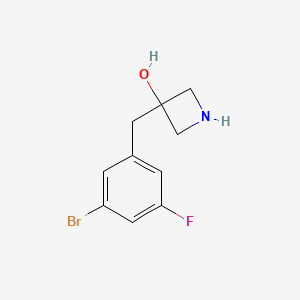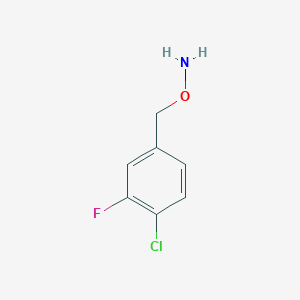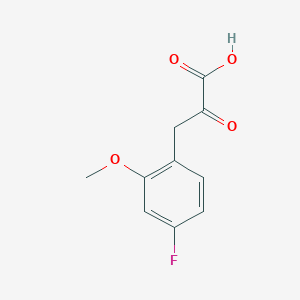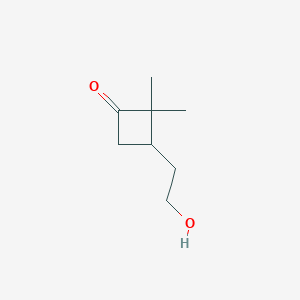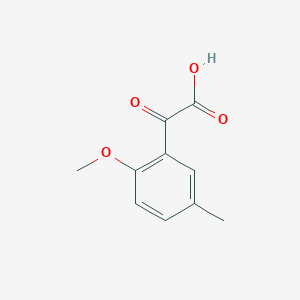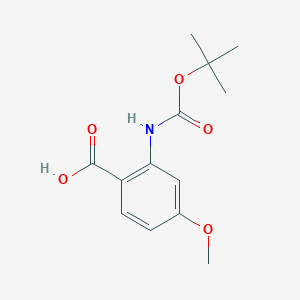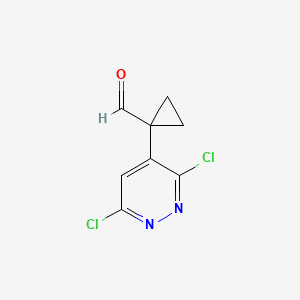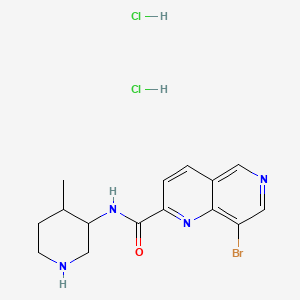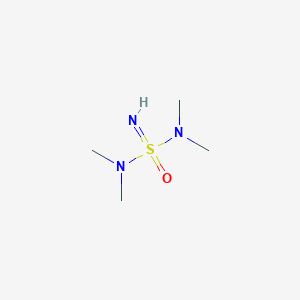
(dimethyl-S-aminosulfonimidoyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(dimethyl-S-aminosulfonimidoyl)dimethylamine is a chemical compound with the molecular formula C4H13N3OS. It is known for its unique structure, which includes both amine and sulfonimidoyl functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (dimethyl-S-aminosulfonimidoyl)dimethylamine typically involves the reaction of dimethylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(dimethyl-S-aminosulfonimidoyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted amines or sulfonamides
Aplicaciones Científicas De Investigación
(dimethyl-S-aminosulfonimidoyl)dimethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine and sulfonamide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (dimethyl-S-aminosulfonimidoyl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The sulfonimidoyl group is particularly important for its binding affinity and specificity, allowing for selective modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (dimethyl-S-aminosulfonimidoyl)(propyl)amine
- (dimethyl-S-aminosulfonimidoyl)(ethyl)amine
- (dimethyl-S-aminosulfonimidoyl)(methyl)amine
Uniqueness
(dimethyl-S-aminosulfonimidoyl)dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H13N3OS |
|---|---|
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
N-(dimethylaminosulfonimidoyl)-N-methylmethanamine |
InChI |
InChI=1S/C4H13N3OS/c1-6(2)9(5,8)7(3)4/h5H,1-4H3 |
Clave InChI |
SBELRAMXYVGAGE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=N)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


